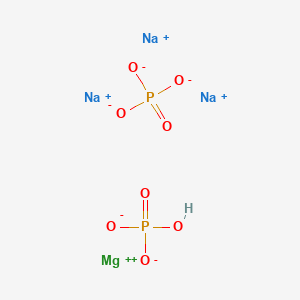

magnesium;trisodium;hydrogen phosphate;phosphate

Description

The compounds "magnesium phosphate" and "trisodium phosphate" are critical in industrial, environmental, and biochemical applications. Such compounds are structurally related to other phosphates, including trimagnesium phosphate (Mg₃(PO₄)₂), trisodium phosphate (Na₃PO₄), and disodium hydrogen phosphate (Na₂HPO₄). This article compares these compounds based on solubility, reactivity, and applications, supported by research findings and data tables.

Properties

CAS No. |

64131-06-2 |

|---|---|

Molecular Formula |

HMgNa3O8P2 |

Molecular Weight |

284.23 g/mol |

IUPAC Name |

magnesium;trisodium;hydrogen phosphate;phosphate |

InChI |

InChI=1S/Mg.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+2;3*+1;;/p-5 |

InChI Key |

OPAHGRFYRSELCN-UHFFFAOYSA-I |

Canonical SMILES |

OP(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Simultaneous Mixing of Phosphoric Acid, Magnesium Salt, and Alkali Metal Oxide/Carbonate

A patented process (US Patent US3433586A) describes an efficient method to prepare magnesium hydrogen phosphate trihydrate, a close analog to magnesium trisodium hydrogen phosphate phosphate, by simultaneously introducing three key components into a reactor:

- (a) Phosphoric acid and/or alkali metal monophosphate solution.

- (b) Magnesium salt solution (e.g., magnesium chloride or magnesium nitrate, typically 25-35% by weight).

- (c) Alkali metal oxide and/or carbonate solution (e.g., sodium hydroxide or sodium carbonate).

The components are rapidly and intimately mixed at temperatures between 20°C and 80°C, maintaining a pH between 2.5 and 6.5. The resulting precipitate is filtered, washed, and dried to yield a product with high whiteness (>97.5%) and controlled grain size. This method avoids the long stirring and decantation steps of earlier processes and produces a product with better filterability and less coarse grains (30-60% of grains >40 μm) without requiring extensive grinding.

$$

\text{Mg}^{2+} + \text{HPO}_4^{2-} + \text{Na}^+ \rightarrow \text{Magnesium trisodium hydrogen phosphate phosphate (hydrated)}

$$

- Reduced reaction time and reactor volume.

- Improved filterability.

- High purity product suitable for cosmetic and medicinal applications.

Process parameters and outcomes:

Reaction of Magnesium Sulfate with Sodium Phosphate in Boiling Water

A German patent (DE1924069A1) outlines a method to produce magnesium sodium phosphate by reacting sodium phosphate with magnesium sulfate in boiling water. The process involves:

- Adding magnesium sulfate solution in small portions at long intervals to a boiling sodium phosphate solution.

- Maintaining the reaction suspension at pH ~9.

- Stirring the mixture for about 1 hour at 80–90°C.

- Filtering, washing with boiling water, and drying at 120°C.

This method yields a microcrystalline white precipitate of magnesium sodium phosphate hydrate with good filterability and yield (~412 g in the example). The process benefits from adding a slight excess (1–10%) of sodium ions to improve filterability and enable continuous operation.

$$

\text{MgSO}4 + 3.1-3.3 \text{NaOH} + \text{H}3\text{PO}4 \rightarrow \text{MgNaPO}4 \cdot 1.5 \text{H}2\text{O} + \text{Na}2\text{SO}_4 + \text{NaOH}

$$

Process conditions and results:

Preparation via Wet-Process Phosphoric Acid and Carboxamide Intermediate (Indirect Method for Sodium Phosphates)

Though primarily for trisodium phosphate, a related phosphate salt, a Chinese patent (CN103787294A) describes a multi-step method involving:

- Removal of impurities from wet-process phosphoric acid by filtration.

- Reaction of phosphoric acid with carboxamide to form an intermediate.

- Crystallization and isolation of the intermediate.

- Reaction of the intermediate with sodium hydroxide or sodium carbonate to form the final phosphate salt.

- Cooling, crystallization, and centrifugation to isolate the product.

While this method is for trisodium phosphate, it provides insights into controlling purity and crystallization in phosphate salt preparations, relevant to magnesium trisodium hydrogen phosphate phosphate when sodium ions are involved.

Comparative Summary of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Simultaneous mixing (US Patent) | Phosphoric acid, Mg salt, NaOH/Na₂CO₃ | 20–80°C, pH 2.5–6.5 | Rapid mixing, good filterability, high purity | Requires precise pH control |

| MgSO₄ + Na₃PO₄ in boiling water (DE Patent) | MgSO₄, Na₃PO₄, NaOH | 80–90°C, pH ~9 | Good yield, microcrystalline product | Long reaction times, batch process |

| Wet-process phosphoric acid + carboxamide (CN Patent) | Phosphoric acid, carboxamide, NaOH/Na₂CO₃ | 40–90°C, multiple steps | High purity, impurity removal | Complex multi-step process |

Research Discoveries and Practical Considerations

Particle Size Control: The simultaneous mixing method allows control over grain size distribution, reducing the need for grinding, which is beneficial for industrial scalability and product consistency.

Purity Requirements: To achieve a product suitable for medicinal or cosmetic use, total metallic impurities must be below 0.01% by weight, especially iron and transition metals that affect color and reactivity.

Filterability: Adjusting sodium ion concentration slightly above stoichiometric amounts improves filterability and enables continuous production processes, as demonstrated in the magnesium sodium phosphate preparation.

Reaction Kinetics: Rapid and intimate mixing is crucial to avoid coarse precipitates and ensure uniform product formation.

Data Table: Typical Preparation Parameters and Outcomes

| Parameter | Simultaneous Mixing Method | MgSO₄ + Na₃PO₄ Boiling Method | Notes |

|---|---|---|---|

| Temperature (°C) | 20–80 | 80–90 | Reaction temperature range |

| pH | 2.5–6.5 | ~9 | pH affects product properties |

| Reaction Time (min) | <60 (rapid mixing) | ~60–90 | Faster in simultaneous mixing |

| Magnesium Salt Concentration (%) | 25–35 (MgCl₂ or Mg(NO₃)₂) | Stoichiometric MgSO₄ | Source of Mg²⁺ ions |

| Alkali Source | NaOH or Na₂CO₃ | NaOH | Controls alkalinity |

| Grain Size (>40 μm %) | 30–60 | Microcrystalline | Smaller grains preferred |

| Product Whiteness (%) | >97.5 | High | Indicates purity |

| Yield (%) | High (not specified) | ~80–90 (example) | Efficiency of conversion |

Chemical Reactions Analysis

Formation of Magnesium Hydrogen Phosphate (MgHPO₄)

Key Reaction Pathways

Magnesium hydrogen phosphate (MgHPO₄) is synthesized through controlled reactions involving magnesium salts, phosphoric acid, and alkali metal compounds. The primary methods include:

-

Simultaneous Mixing of Reactants

-

Equation : Mg²⁺ + HPO₄³⁻ + 3H₂O → MgHPO₄·3H₂O

-

Conditions : Rapid mixing of 25–35% magnesium chloride/nitrate solutions, phosphoric acid or alkali metal monophosphate, and alkali metal oxides/carbonates (e.g., NaOH, Na₂CO₃) at 20–80°C. pH is maintained between 2.5–6.5 to control grain size .

-

Product : Fine-grained MgHPO₄·3H₂O (grains <40 µm) with >99% whiteness when using pure starting materials .

-

-

Neutralization of Phosphoric Acid

Table 1: MgHPO₄ Synthesis Methods

Reactions Involving Magnesium Phosphates with Other Salts

Key Reactions

-

Interaction with Ammonium Phosphate

-

Hydrothermal Synthesis

pH and Temperature Effects on Product Morphology

Key Observations

-

Grain Size Control :

-

Temperature : Higher temperatures (40–45°C) with water cooling yield consistent grain distributions .

Table 4: Morphological Control

| pH Range | Grain Size | Product Characteristics |

|---|---|---|

| 3.5–4.0 | >40 µm | Coarse grains, >97.5% whiteness |

| 4.7–5.5 | <40 µm | Fine grains, >99% whiteness |

Scientific Research Applications

Agricultural Applications

Fertilizers and Soil Amendments

- Nutrient Source : Magnesium hydrogen phosphate is utilized as a phosphorus source in fertilizers, promoting plant growth and development. It has been found to enhance the availability of phosphorus in soils, which is crucial for crop yields.

- Case Study : A study on the use of magnesium hydrogen phosphate in aquaculture demonstrated its effectiveness in improving the growth and feed utilization of juvenile fish. The phosphorus availability from this compound was comparable to other commonly used sources, indicating its potential as an alternative fertilizer .

| Application | Description |

|---|---|

| Fertilizers | Used as a phosphorus source to enhance plant growth. |

| Soil Amendments | Improves nutrient availability in soil. |

Food Science Applications

Food Additive

- Nutritional Supplement : In the food industry, magnesium hydrogen phosphate is used as a dietary supplement due to its role as a source of magnesium and phosphorus. It is often included in formulations aimed at improving bone health.

- Safety Assessment : Studies have shown that magnesium hydrogen phosphate has low toxicity levels (LD50 > 1,000 mg/kg), making it safe for use in food products .

| Application | Description |

|---|---|

| Nutritional Supplements | Provides magnesium and phosphorus for dietary needs. |

| Food Safety | Low toxicity levels ensure safety in food applications. |

Medical Applications

Pharmaceutical Uses

- Cosmetic Formulations : Magnesium hydrogen phosphate is incorporated into cosmetic products for its cleansing properties. It acts as an effective cleaning agent in toothpaste formulations .

- Medicinal Preparations : The compound is also explored for use in various medicinal preparations due to its biocompatibility and safety profile.

| Application | Description |

|---|---|

| Cosmetic Products | Used as a cleaning agent in formulations like toothpaste. |

| Medicinal Use | Explored for various pharmaceutical applications due to safety. |

Bioceramics and Biomedical Applications

Bone Regeneration

- Bioceramics Development : Research has focused on using magnesium hydrogen phosphate for developing biodegradable bioceramics that can be used in bone regeneration applications. These materials are designed to mimic the natural mineral composition of bone, promoting healing and integration with host tissues .

- Case Study : A comprehensive review highlighted the synthesis methods and properties of magnesium phosphate bioceramics, emphasizing their potential in orthopedic applications.

| Application | Description |

|---|---|

| Bone Regeneration | Used in bioceramics for promoting bone healing. |

| Orthopedic Applications | Mimics natural bone composition for better integration. |

Mechanism of Action

The mechanism of action of magnesium;trisodium;hydrogen phosphate;phosphate involves its interaction with various molecular targets and pathways:

Magnesium Ions: Act as cofactors for many enzymes, playing a crucial role in catalytic activity and stabilization of enzyme structures.

Phosphate Ions: Involved in energy transfer processes, such as the formation of ATP, and in the regulation of metabolic pathways.

Hydrogen Phosphate Ions: Participate in buffering systems, maintaining pH balance in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Solubility Properties

- Trimagnesium phosphate is sparingly soluble in water, making it suitable for slow-release applications in fertilizers or cements .

- Trisodium phosphate is highly soluble and strongly alkaline, enabling its use in descaling boilers and adjusting pH in wastewater treatment .

- Disodium hydrogen phosphate acts as a buffering agent due to its moderate solubility and pH .

Table 2: Key Industrial Uses

- Trimagnesium phosphate forms high-strength cements used in rapid-repair applications .

- Trisodium phosphate removes calcium and magnesium scales in boilers by converting them into soluble phosphates . It also catalyzes biodiesel production but is less active than sodium hydroxide .

- Disodium hydrogen phosphate is utilized in microbial phytase induction, enhancing enzyme activity in halophilic bacteria .

Reactivity and pH Effects

- Trisodium phosphate raises solution pH significantly (pH ~12), which can disrupt biological systems but is effective in saponifying oils during descaling .

- Trimagnesium phosphate exhibits moderate alkalinity (pH ~9), making it less corrosive than trisodium phosphate .

- Disodium hydrogen phosphate stabilizes pH near 9, serving as a buffer in biochemical assays .

Research Findings

- Construction Materials : Magnesium phosphate cements exhibit rapid setting and high early strength, outperforming Portland cement in repair applications .

- Environmental Remediation : Trisodium phosphate reduces 3,4-benzpyrene formation in cigarette tars but increases fluorescent tar production at high concentrations .

Biological Activity

Magnesium trisodium hydrogen phosphate, often referred to as magnesium phosphate dibasic or magnesium hydrogen orthophosphate, is an inorganic compound with significant biological activity. Its chemical formula is , and it plays a crucial role in various biochemical processes due to its magnesium and phosphate content. This article explores the biological activity of this compound, highlighting its functions, applications, and relevant research findings.

Biological Importance of Magnesium and Phosphate

Magnesium is essential for numerous physiological functions, including:

- Enzyme Activation : Magnesium ions serve as cofactors for over 300 enzymatic reactions, including those involved in DNA and protein synthesis.

- Muscle Function : It is critical for muscle contraction and relaxation.

- Nerve Transmission : Magnesium helps regulate neurotransmitter release and nerve impulse conduction.

Phosphate , on the other hand, is vital for:

- Energy Transfer : It is a key component of adenosine triphosphate (ATP), the primary energy carrier in cells.

- Nucleic Acids : Phosphate groups are integral to the structure of DNA and RNA.

The combination of magnesium and phosphate in magnesium trisodium hydrogen phosphate enhances its biological activity, making it valuable in both dietary supplements and therapeutic applications.

Case Studies on Biological Activity

-

Bone Health and Osteogenic Activity

- A study demonstrated that elevated magnesium ion concentrations positively influenced human bone marrow stem cells (hBMSCs), promoting cell proliferation and protein expression related to osteogenesis at concentrations around 10 mM .

- Another investigation into 3D-printed magnesium phosphate ceramics showed compatibility with human osteoblasts, indicating potential for use in bone implants due to their biocompatibility and mechanical stability .

- Dental Applications

- Corrosion Resistance and Biocompatibility

Summary of Key Research Findings

Applications

Magnesium trisodium hydrogen phosphate has diverse applications across various fields:

- Dietary Supplements : Used as a source of magnesium to support bone health and metabolic functions.

- Biomedical Engineering : Investigated for use in bone implants due to its biocompatibility and ability to promote osteogenic activity.

- Agriculture : Acts as a fertilizer component due to its phosphorus content.

Q & A

Q. What are the optimal synthesis methods for magnesium phosphate compounds, and how can their purity be validated?

Magnesium phosphate (Mg₃(PO₄)₂) is typically synthesized via precipitation by reacting magnesium chloride or sulfate with phosphate salts (e.g., Na₂HPO₄) under controlled pH (8–10) . Purification involves repeated washing with deionized water to remove residual ions. Purity validation employs X-ray diffraction (XRD) for crystallinity analysis and inductively coupled plasma mass spectrometry (ICP-MS) to quantify Mg²⁺ and PO₄³⁻ ratios .

Q. How can trisodium phosphate (TSP) be prepared from phosphoric acid, and what factors influence its hygroscopicity?

TSP (Na₃PO₄) is synthesized by stepwise neutralization of H₃PO₄ with sodium hydroxide:

Q. What experimental setups are recommended for studying hydrogen phosphate (HPO₄²⁻) interactions in aqueous systems?

Use phosphate buffer solutions (pH 7–9) with controlled ionic strength (e.g., 0.1 M NaCl). Monitor HPO₄²⁻ speciation via UV-Vis spectroscopy at λmax 260 nm and validate using ion chromatography . For magnesium hydrogen phosphate (MgHPO₄), conduct solubility studies under varying CO₂ partial pressures to simulate biological environments .

Advanced Research Questions

Q. How does trisodium phosphate dissolution kinetics vary under high-temperature, high-flow conditions relevant to nuclear reactor safety systems?

Experimental setups mimicking HPR1000 nuclear reactors involve high-temperature (80–120°C) airtight circuits with turbulent flow (Re > 3000). Dissolution rates are quantified via conductivity measurements and modeled using the least squares method to correlate with temperature, flow velocity, and surface area . Data show TSP dissolution accelerates by 40% at 100°C compared to 25°C .

Q. What mechanisms explain conflicting data on trisodium phosphate’s reactivity with steel surfaces in industrial boilers?

Conflicting reports arise from varying phosphate concentrations and pH. At high TSP concentrations (>1 M), Na₃PO₄ reacts with steel to form sodium ferrous phosphate (NaFePO₄), releasing NaOH and altering solution alkalinity. This can be confirmed via SEM-EDS analysis of corrosion products and titration to track NaOH generation .

Q. How can magnesium phosphate’s stability in biological systems be evaluated for nutrient delivery applications?

Use in vitro simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) to assess dissolution. Monitor Mg²⁺ release via atomic absorption spectroscopy (AAS). For in vivo validation, employ isotope-labeled Mg₃(PO₄)₂ (e.g., ²⁵Mg) in rodent models to track bioavailability .

Q. What analytical techniques resolve discrepancies in hydrogen phosphate speciation during complexation with magnesium ions?

Conflicting speciation data (e.g., MgHPO₄ vs. MgPO₄⁻) arise from pH and ionic strength variations. Use potentiometric titrations with a Mg²⁺-selective electrode and corroborate with Raman spectroscopy to identify dominant species (e.g., peaks at 940 cm⁻¹ for HPO₄²⁻ vs. 990 cm⁻¹ for PO₄³⁻) .

Methodological Notes for Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.